An In-Depth Technical Guide to 2,5-Pyrazinediethanol: Chemical Properties and Structure
An In-Depth Technical Guide to 2,5-Pyrazinediethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Pyrazinediethanol (CAS 4744-51-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and the analytical methodologies crucial for its characterization, offering insights grounded in established scientific principles.
Unveiling the Molecular Architecture and Physicochemical Landscape
2,5-Pyrazinediethanol, also known as 2,5-bis(2-hydroxyethyl)pyrazine, is a symmetrical aromatic diol. Its structure features a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, substituted at the 2 and 5 positions with ethanol groups.[1] This unique arrangement of a π-deficient aromatic core with flexible hydroxyl-terminated side chains dictates its chemical behavior and potential applications.
Core Structural and Chemical Identity
The fundamental identifiers and computed properties of 2,5-Pyrazinediethanol are summarized below, providing a foundational understanding of its molecular nature.[1]
| Identifier | Value | Source |
| IUPAC Name | 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol | PubChem[1] |
| CAS Number | 4744-51-8 | PubChem[1] |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 168.19 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(N=CC(=N1)CCO)CCO | PubChem[1] |
| InChI Key | SGEIAGPVQWBQQP-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | -1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 66.2 Ų | PubChem[1] |
The presence of two hydroxyl groups and two nitrogen atoms suggests that 2,5-Pyrazinediethanol is a relatively polar molecule with the capacity for extensive hydrogen bonding, both as a donor and an acceptor. This characteristic is expected to influence its solubility in various solvents and its interaction with biological targets.
Synthesis of 2,5-Pyrazinediethanol: A Methodological Approach
The synthesis of 2,5-disubstituted pyrazines can be achieved through various routes, often involving the condensation of α-dicarbonyl compounds with 1,2-diamines. A common and effective method for preparing 2,5-Pyrazinediethanol involves the self-condensation of aminoacetaldehyde diethyl acetal, followed by acidification and subsequent air oxidation.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines a robust method for the synthesis of 2,5-Pyrazinediethanol, designed to ensure reproducibility and high purity of the final product.
Step 1: Self-Condensation
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place aminoacetaldehyde diethyl acetal.
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Heat the reaction mixture under reflux for 4-6 hours. The self-condensation reaction leads to the formation of a dihydropyrazine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Hydrolysis and Cyclization
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After the initial condensation, cool the reaction mixture to room temperature.
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Slowly add a solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture while stirring. This acidification step hydrolyzes the acetal groups to form the corresponding diol and promotes the cyclization to the dihydropyrazine ring.
Step 3: Oxidation to the Aromatic Pyrazine
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Following acidification, bubble a gentle stream of air through the reaction mixture for 12-24 hours. This facilitates the oxidation of the dihydropyrazine intermediate to the aromatic 2,5-Pyrazinediethanol. The color of the solution may change, indicating the progress of the oxidation.
Step 4: Neutralization and Extraction
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Neutralize the acidic reaction mixture by the slow addition of a base, such as sodium bicarbonate solution, until the pH is approximately 7-8.
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Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. The organic layers contain the desired product.
Step 5: Purification
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Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2,5-Pyrazinediethanol.
Structural Elucidation and Characterization: A Multi-Technique Approach
The definitive identification and characterization of 2,5-Pyrazinediethanol rely on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information about the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,5-Pyrazinediethanol, both ¹H and ¹³C NMR are indispensable.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the two equivalent ethanol side chains. The aromatic protons should appear as a singlet in the downfield region (typically δ 8.0-8.5 ppm). The methylene protons of the ethanol groups will likely appear as two triplets, one for the protons adjacent to the pyrazine ring and another for the protons adjacent to the hydroxyl group. The hydroxyl protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Due to the molecule's symmetry, a reduced number of signals is expected. One would anticipate signals for the aromatic carbons of the pyrazine ring and two distinct signals for the methylene carbons of the ethanol side chains.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Pyrazinediethanol is expected to exhibit characteristic absorption bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.
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C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the ethanol side chains.
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Aromatic C=C and C=N Stretch: Medium to weak absorption bands in the region of 1400-1600 cm⁻¹, indicative of the pyrazine ring.
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C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the stretching vibration of the C-O single bond in the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Pyrazinediethanol, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (168.19 g/mol ). Common fragmentation patterns would involve the loss of water, ethylene, or parts of the ethanol side chains.
Applications and Future Directions in Drug Development
Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the pyrazine core in 2,5-Pyrazinediethanol makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The two hydroxyl groups provide convenient handles for further chemical modification, allowing for the generation of libraries of derivatives with diverse functionalities. These derivatives can be explored for their potential to interact with various biological targets, opening new avenues for drug discovery and development.
References
A comprehensive list of references will be provided upon the completion of a full literature review for a formal whitepaper. The information presented here is synthesized from publicly available chemical databases and general knowledge of organic chemistry principles.
